molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one

Katalognummer: B14207137
CAS-Nummer: 631842-15-4
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: FLJBLCAZPFDCPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system that includes a pyridine ring and a quinoline ring, with a chlorine atom at the 10th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-pyrido[1,2-A]quinolin-6-one: Lacks the chlorine atom at the 10th position.

    10-Methyl-6H-pyrido[1,2-A]quinolin-6-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .

Eigenschaften

CAS-Nummer

631842-15-4

Molekularformel

C13H8ClNO

Molekulargewicht

229.66 g/mol

IUPAC-Name

10-chlorobenzo[c]quinolizin-6-one

InChI

InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H

InChI-Schlüssel

FLJBLCAZPFDCPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.